molecular formula C24H30Cl2N2O B12355230 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide,monohydrochloride CAS No. 2748290-00-6

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide,monohydrochloride

Cat. No.: B12355230
CAS No.: 2748290-00-6
M. Wt: 433.4 g/mol
InChI Key: IHMODZCKOWKKPR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as phenethylamine and cyclobutanecarboxylic acid.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by coupling the piperidine derivative with the cyclobutanecarboxamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride may be used to investigate its effects on cellular processes and pathways. It could be a potential candidate for drug development and pharmacological studies.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain medical conditions, depending on its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrate

Uniqueness

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties. Its combination of the piperidine ring and the cyclobutanecarboxamide moiety sets it apart from other similar compounds.

Conclusion

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for scientific research

Properties

CAS No.

2748290-00-6

Molecular Formula

C24H30Cl2N2O

Molecular Weight

433.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride

InChI

InChI=1S/C24H29ClN2O.ClH/c25-21-9-11-22(12-10-21)27(24(28)20-7-4-8-20)23-14-17-26(18-15-23)16-13-19-5-2-1-3-6-19;/h1-3,5-6,9-12,20,23H,4,7-8,13-18H2;1H

InChI Key

IHMODZCKOWKKPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

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